1-(6-Fluoropyridin-2-yl)piperazine chemical structure and IUPAC name
1-(6-Fluoropyridin-2-yl)piperazine chemical structure and IUPAC name
Structural Characterization, Synthetic Protocols, and Medicinal Applications[1][2]
Executive Summary & Chemical Identity
1-(6-Fluoropyridin-2-yl)piperazine is a specialized heterocyclic building block belonging to the arylpiperazine class.[1] It serves as a critical pharmacophore in the development of central nervous system (CNS) agents, particularly those targeting G-protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D2/D3) receptors.[1]
Unlike simple phenylpiperazines, the incorporation of the pyridine ring and the fluorine substituent introduces unique electronic and physicochemical properties. The nitrogen of the pyridine ring reduces lipophilicity compared to a benzene ring (lowering LogP), while the fluorine atom at the 6-position serves two functions: it electronically activates the ring for nucleophilic substitution during synthesis and blocks metabolic oxidation at a susceptible site during in vivo application.
1.1 Chemical Data Matrix[1]
| Parameter | Specification |
| IUPAC Name | 1-(6-Fluoropyridin-2-yl)piperazine |
| Alternative Names | 2-Fluoro-6-(1-piperazinyl)pyridine; 1-(6-Fluoro-2-pyridyl)piperazine |
| CAS Registry Number | 66192-14-9 |
| Molecular Formula | C |
| Molecular Weight | 181.21 g/mol |
| Physical State | Pale yellow oil or low-melting solid (often handled as HCl salt) |
| Basicity (pKa) | ~8.45 (Piperazine secondary amine) |
| Solubility | Soluble in DCM, Methanol, DMSO; HCl salt soluble in water |
Structural Properties & Reactivity Profile[1]
To effectively utilize this compound in drug design, one must understand the interplay between its structural components.
2.1 Electronic Configuration
The molecule consists of a piperazine ring attached to a 2,6-disubstituted pyridine.
-
Piperazine Moiety: The secondary amine (N4) is basic and acts as the primary proton acceptor at physiological pH. In medicinal chemistry, this nitrogen typically forms a salt bridge with a conserved aspartate residue (e.g., Asp3.32) in aminergic GPCR binding pockets.
-
Fluoropyridine Core: The pyridine ring is electron-deficient.[1] The fluorine atom at position 6 exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the electron density at position 2.[1]
2.2 Reactivity Implications[1]
-
Nucleophilicity: The secondary amine of the piperazine remains nucleophilic, allowing for further functionalization (e.g., alkylation, acylation) to attach "tail" moieties for receptor selectivity.
-
Metabolic Stability: In non-fluorinated analogs (e.g., 1-(2-pyridyl)piperazine), the position ortho to the nitrogen is susceptible to oxidative metabolism.[1] The fluorine atom at position 6 blocks this metabolic soft spot, potentially extending the biological half-life of derived drugs.
Synthetic Methodology
Causality: The synthesis relies on a Nucleophilic Aromatic Substitution (
Reactants:
-
Substrate: 2,6-Difluoropyridine (The electrophile).
-
Nucleophile: Piperazine (Must be in excess to prevent bis-substitution).[1]
-
Base: Potassium Carbonate (
) or Triethylamine ( ).
3.1 Reaction Mechanism & Workflow (Graphviz)
Figure 1: Synthetic workflow for the mono-substitution of 2,6-difluoropyridine via SNAr mechanism.
3.2 Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques for handling air-sensitive reagents, though this reaction is generally robust.[1]
Step 1: Reaction Setup
-
Charge a round-bottom flask with Piperazine (4.0 equivalents).[1] Critical: The large excess is mandatory to prevent the formation of the 2,6-bis(piperazinyl)pyridine byproduct.[1]
-
Dissolve in anhydrous Acetonitrile (MeCN) or DMF (10 mL per gram of substrate).
-
Add Potassium Carbonate (
, 2.0 equivalents) as a proton scavenger. -
Add 2,6-Difluoropyridine (1.0 equivalent) dropwise at room temperature.
Step 2: Execution
-
Heat the mixture to reflux (approx. 80-82°C for MeCN) under nitrogen atmosphere.
-
Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[1] Reaction is typically complete within 4-6 hours.[1]
Step 3: Workup (Acid-Base Extraction)
-
Cool reaction to room temperature and filter off inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in DCM and wash with water.
-
Purification Trick: Extract the organic layer with 1M HCl. The product (basic) moves to the aqueous phase; non-basic impurities remain in DCM.
-
Wash the acidic aqueous phase with fresh DCM.
-
Basify the aqueous phase to pH >12 using NaOH pellets or 50% NaOH solution.
-
Extract the now-free base product back into DCM (3x).[1]
-
Dry over
, filter, and concentrate to yield the pale yellow oil.
Medicinal Chemistry Applications
The 1-(6-fluoropyridin-2-yl)piperazine structure is a "privileged scaffold" in neuropharmacology.[1]
4.1 Pharmacophore Mapping
In the context of Serotonin (5-HT1A, 5-HT2A) and Dopamine (D2) receptors:
-
The Piperazine NH: Protonated at physiological pH, it forms an ionic bond with the aspartic acid residue in Transmembrane Domain 3 (TM3) of the receptor.
-
The Spacer (Linker): In drug candidates, the secondary nitrogen is usually alkylated with a 2-4 carbon chain connecting to a second aromatic system (the "tail").
-
The Fluoropyridine Head: Occupies a hydrophobic pocket. The fluorine atom can engage in specific interactions with serine or threonine residues, or simply modulate the dipole moment to orient the molecule correctly.
4.2 Pathway Logic (Graphviz)[1]
Figure 2: Pharmacophore interactions of the scaffold with GPCR targets.
Analytical Validation
To confirm the identity of the synthesized material, the following spectral characteristics are expected.
-
1H NMR (CDCl3, 400 MHz):
-
19F NMR:
-
Single peak expected around -70 to -75 ppm (relative to
), characteristic of fluoropyridine.[1]
-
-
Mass Spectrometry (ESI+):
- peak at m/z 182.2.
References
-
PubChem Database. "1-(6-fluoropyridin-2-yl)piperazine - Compound Summary."[1] National Center for Biotechnology Information. [Link](Note: Link directs to the specific CAS entry).[1]
